molecular formula C7H8N2O2S2 B7968887 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- CAS No. 90151-13-6

4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-

Cat. No.: B7968887
CAS No.: 90151-13-6
M. Wt: 216.3 g/mol
InChI Key: LFMIYGGCSDSQAL-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- is a pyrimidine derivative featuring a carboxylic acid group at position 4 and methylthio (-SCH₃) substituents at positions 2 and 6.

Properties

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMIYGGCSDSQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287714
Record name 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-13-6
Record name NSC52293
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from Ethyl 1,6-Dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate

A widely documented approach involves ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate as a precursor. This intermediate undergoes nucleophilic substitution with methylthiolate ions to introduce the second methylthio group. For example, refluxing the ester with sodium thiomethoxide (NaSMe) in ethanol at 80–100°C for 12–24 hours yields 2,6-bis(methylthio)-5-ethoxycarbonylpyrimidin-4-one. Subsequent hydrolysis of the ester group under alkaline conditions (e.g., NaOH in aqueous ethanol) produces the carboxylic acid derivative.

Key Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–150°C

  • Catalyst : None required for substitution; base (e.g., NaOH) for hydrolysis

  • Yield : 60–75% after hydrolysis

Direct Thiolation of Halogenated Pyrimidines

An alternative route employs 2,6-dichloro-4-pyrimidinecarboxylic acid as the starting material. Treatment with methyl mercaptan (CH₃SH) in the presence of a base (e.g., triethylamine) at 50–70°C replaces chlorine atoms with methylthio groups. This one-pot method avoids multi-step functionalization but requires careful control of stoichiometry to prevent over-thiolation.

Cyclocondensation Approaches

Michael Addition-Mediated Ring Formation

A scalable method utilizes a Michael addition between ethyl cyanoacetate and guanidine nitrate, followed by cyclization with carbon disulfide (CS₂) to form the pyrimidine ring. The intermediate 2,6-diamino-4-hydroxypyrimidine reacts with 2-[bis(methylthio)methylene]malononitrile under basic conditions (K₂CO₃ in DMF) to install the methylthio groups. Acidic workup (HCl) hydrolyzes nitrile groups to carboxylic acids.

Optimization Insights :

  • Reagent Ratio : 1:1.2 molar ratio of diaminopyrimidine to malononitrile derivative

  • Reaction Time : 8–12 hours at reflux (90–100°C)

  • Yield : 55–65%

Thiourea-Based Cyclization

Thiourea derivatives participate in cyclocondensation with β-keto esters to construct the pyrimidine skeleton. For instance, methyl thiourea reacts with dimethyl acetylenedicarboxylate in DMF at 120°C, forming a 2-thioxopyrimidine intermediate. Subsequent methylation with methyl iodide (CH₃I) and oxidation (H₂O₂/acetic acid) yields the bis(methylthio) derivative.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis of Ethyl Esters

Ethyl 2,6-bis(methylthio)-4-pyrimidinecarboxylate undergoes saponification using aqueous sodium hydroxide (2–3 M) at 80–100°C for 2–4 hours. The reaction is quenched with hydrochloric acid to precipitate the carboxylic acid.

Critical Parameters :

  • Base Concentration : Excess NaOH ensures complete ester cleavage

  • Workup : Acidification to pH 2–3 maximizes precipitation efficiency

  • Purity : Recrystallization from DMF/water improves purity (>98%)

Enzymatic Hydrolysis

Recent studies explore lipase-catalyzed hydrolysis under mild conditions (pH 7–8, 30–40°C). While slower than alkaline methods, enzymatic approaches reduce side reactions (e.g., desulfurization) and enhance selectivity for the 4-carboxylic acid position.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (NH/O-H stretches).

  • ¹H NMR (DMSO-d₆) : δ 2.55 (s, 6H, SCH₃), 8.45 (s, 1H, pyrimidine H-5), 13.10 (br s, 1H, COOH).

  • Mass Spectrometry : ESI-MS m/z 217.03 [M+H]⁺, matching the molecular formula C₇H₈N₂O₂S₂.

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) confirms >95% purity. Residual solvents (DMF, ethanol) are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh regioselectivityMulti-step synthesis60–75%
CyclocondensationSingle-pot ring formationRequires toxic reagents (CS₂)55–65%
Enzymatic HydrolysisMild conditions, eco-friendlySlow reaction kinetics40–50%

Challenges and Optimization Strategies

Byproduct Formation

Over-thiolation or oxidation of methylthio groups to sulfones occurs under harsh conditions. Using inert atmospheres (N₂/Ar) and stoichiometric control mitigates these issues.

Solvent Selection

DMF enhances reaction rates but complicates purification due to high boiling points. Switching to ethanol or water/organic biphasic systems improves workup efficiency.

Industrial-Scale Considerations

Pilot-scale batches (1–5 kg) employ continuous flow reactors for thiomethylation steps, reducing reaction times by 50% compared to batch processes. Cost analysis favors cyclocondensation routes due to lower raw material costs .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural and functional attributes of 4-pyrimidinecarboxylic acid, 2,6-bis(methylthio)- with three related compounds:

Compound Name Substituents (Positions) Functional Groups Key Properties
4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- 2,6-(methylthio), 4-(carboxylic acid) -SCH₃, -COOH Moderate polarity; lipophilic (due to -SCH₃); potential for redox reactions
Pyrimidine-4,6-dicarboxylic acid 4,6-(carboxylic acid) -COOH (two groups) High hydrophilicity; strong acidity (dual -COOH); used as synthetic intermediate
3,5-Dimethyl-2,6-bis(methylthio)-4H-thin-4-one 2,6-(methylthio), 3,5-(methyl), 4-(ketone) -SCH₃, -CH₃, C=O Lipophilic (methyl groups); ketone enables nucleophilic reactions; sulfur enhances stability
5-Aminoorotic acid (CAS 7164-43-4) 5-(amino), 2,6-(dioxo), 4-(carboxylic acid) -NH₂, C=O (two groups), -COOH High hydrogen-bonding capacity; electron-deficient ring (dioxo); pharmaceutical relevance

Electronic and Reactivity Differences

  • Methylthio vs. Carboxylic Acid Groups : The methylthio groups in 2,6-bis(methylthio)- derivatives are less polar than carboxylic acids, reducing water solubility but increasing lipid membrane permeability. In contrast, Pyrimidine-4,6-dicarboxylic acid’s dual -COOH groups make it highly water-soluble and reactive in acid-base reactions .
  • Sulfur vs. Oxygen Effects: Methylthio groups (-SCH₃) are stronger electron donors than oxygen-based groups (e.g., dioxo in 5-aminoorotic acid), altering the pyrimidine ring’s electron density. This impacts reactivity in electrophilic substitutions or coordination chemistry .
  • Amino and Dioxo Substitutions: 5-Aminoorotic acid’s amino (-NH₂) and dioxo (C=O) groups create a hydrogen-bonding network, enhancing biological interactions. The target compound’s -SCH₃ groups may instead favor hydrophobic interactions or metal chelation .

Biological Activity

Overview

4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- (CAS Number: 90151-13-6) is a heterocyclic aromatic compound characterized by a pyrimidine ring with a carboxylic acid group and two methylthio substituents. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₇H₈N₂O₂S₂
Molecular Weight216.28 g/mol
Density1.47 g/cm³
Boiling Point433.3 °C at 760 mmHg
Flash Point215.8 °C

The biological activity of 4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- is primarily attributed to its ability to interact with various enzymes and molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This competitive inhibition can reduce substrate access and overall enzyme activity.
  • Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially through the scavenging of free radicals .
  • Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties in various animal models, showing promise in reducing inflammation markers .

Antioxidant Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit significant antioxidant activity. For instance, a study showed that certain pyrimidine derivatives demonstrated high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals .

Anti-inflammatory Effects

In a study evaluating anti-inflammatory activities, 4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- was tested in carrageenan-induced edema models. The compound exhibited notable inhibition of paw edema in rats at specific dosages, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition Studies

4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- has been studied for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibitory constants (K_i) for AChE ranged from 3.07±0.763.07\pm 0.76 nM to 87.26±29.2587.26\pm 29.25 nM, demonstrating potent enzyme inhibition capabilities .

Case Studies

  • Study on Anti-inflammatory Properties :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Carrageenan-induced paw edema model in rats.
    • Results : The compound showed a reduction in edema by approximately 49.1%49.1\% at a dosage of 10mg/kg10mg/kg, comparable to standard anti-inflammatory drugs like ibuprofen .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effect on AChE.
    • Method : In vitro assays measuring enzyme activity.
    • Results : The compound exhibited significant inhibition with K_i values indicating high potency against AChE and hCA isoforms .

Q & A

Basic Question: What are the recommended synthetic routes for 2,6-bis(methylthio)-4-pyrimidinecarboxylic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiolation reactions on a pyrimidinecarboxylic acid precursor. For example, methylthio groups can be introduced via reaction with methyl disulfide or methanethiol under basic conditions. Purity optimization requires rigorous purification steps:

  • Chromatography: Use silica gel or reverse-phase HPLC to isolate intermediates and final products.
  • Recrystallization: Solvent systems like ethanol/water or dichloromethane/hexane can enhance crystallinity.
  • Analytical Validation: Monitor by TLC, NMR (for functional group confirmation), and mass spectrometry (exact mass verification, e.g., m/z 372.1029576 ).

Basic Question: What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm methylthio (-SCH3_3) and carboxylic acid (-COOH) moieties. Compare shifts with analogs like 2,6-diamino-5-methylpyrimidine-4-carboxylic acid (density: 1.539 g/cm³ ).
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., C8_8H10_{10}N2_2O2_2S2_2) and isotopic patterns.
  • DFT Calculations: Use hybrid functionals (e.g., B3LYP ) to model electronic structure and compare with experimental IR/Raman spectra.

Advanced Question: How can density functional theory (DFT) resolve contradictions in electronic property predictions?

Methodological Answer:
Contradictions in properties like HOMO-LUMO gaps or charge distribution may arise from exchange-correlation functional limitations. To address this:

  • Functional Selection: Test hybrid functionals (e.g., B3LYP ) versus meta-GGA functionals for accuracy in thermochemical data.
  • Benchmarking: Compare computed vibrational frequencies (IR) or ionization potentials with experimental data.
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate aqueous or organic solvent environments.

Advanced Question: What experimental strategies elucidate the reactivity of the methylthio groups in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) via UV-Vis or 1^1H NMR.
  • Isotopic Labeling: Use 34^{34}S-labeled methylthio groups to track substitution pathways.
  • Computational Mechanistic Analysis: Transition-state modeling with DFT to identify activation barriers and intermediates .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent systems and crystallization protocols (e.g., analogs like 2,6-diamino-5-methylpyrimidine-4-carboxylic acid lack reported melting points ).
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Solubility Profiling: Perform phase-solubility studies in buffered solutions or co-solvent systems (e.g., DMSO/water).

Basic Question: What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation.
  • pH-Dependent Stability: Test stability in acidic/basic buffers via HPLC monitoring over 24–72 hours.

Advanced Question: How can researchers design experiments to explore its potential as a kinase inhibitor or enzyme modulator?

Methodological Answer:

  • Molecular Docking: Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases).
  • In Vitro Assays: Measure IC50_{50} values via fluorescence-based enzymatic assays.
  • Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., replacing methylthio with amino groups ) to correlate substituents with activity.

Advanced Question: What strategies optimize its solubility for in vitro biological assays without compromising stability?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
  • pH Adjustment: Dissolve in neutral buffer (e.g., PBS) if the carboxylic acid group is deprotonated.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release.

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